Gemifloxacin-13C2,d2

Descripción general

Descripción

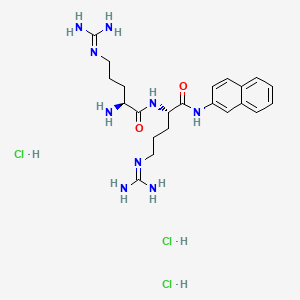

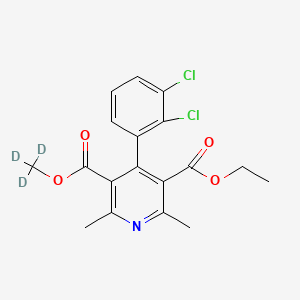

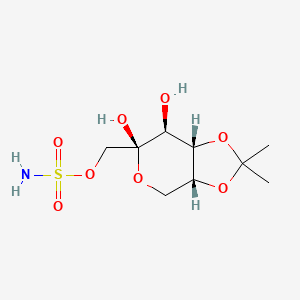

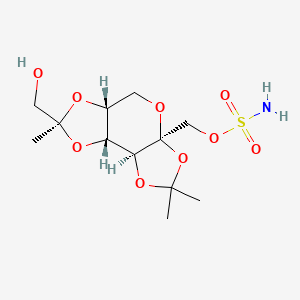

Gemifloxacin-13C2,d2 is a third-generation fluorinated quinolone antibacterial . It has a molecular weight of 393.38 and a molecular formula of (13C)C16H18D2FN5O4 .

Synthesis Analysis

Three new heavy metal complexes of gemifloxacin were synthesized in a 2:1 (L:M) ratio, yielding good results . The gemifloxacin binds with metals (As, Ag, and Pb) bi-dentately, as evident from the spectroscopic studies .Molecular Structure Analysis

The molecular formula of this compound is (13C)C16H18D2FN5O4 . It has an accurate mass of 393.169 .Chemical Reactions Analysis

Gemifloxacin has been found to bind with metals (As, Ag, and Pb) bi-dentately . It has also been found to have good antibacterial activities against various bacteria .Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.38 and a molecular formula of (13C)C16H18D2FN5O4 .Aplicaciones Científicas De Investigación

1. Broad-Spectrum Antibacterial Activity Gemifloxacin is noted for its broad-spectrum antibacterial activity, especially against Gram-positive and Gram-negative pathogens. This efficacy extends to major respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It has shown potent activity against various strains, including those resistant to other antibiotics (Wise & Andrews, 1999), (Morrissey & Tillotson, 2004).

2. Pharmacokinetic and Pharmacodynamic Properties The pharmacokinetics and tolerability of gemifloxacin have been studied in healthy volunteers, revealing its rapid absorption and linear increase in concentration with dosage. It's also well-tolerated, with minimal adverse effects, making it a candidate for once-daily dosing for respiratory and urinary tract infections (Allen et al., 2000), (Allen et al., 2001).

3. Efficacy in Respiratory Tract Infections Gemifloxacin is particularly effective in treating respiratory tract infections. Clinical trials have shown high success rates in treating community-acquired pneumonia and acute exacerbation of chronic bronchitis, underlining its role as a potent agent for lower respiratory tract infections (Bhavnani & Andes, 2005).

4. Resistance Profile and Mechanisms The drug’s interaction with bacterial DNA gyrase and topoisomerase IV has been studied, showing its effectiveness against various strains and providing insights into resistance mechanisms. Gemifloxacin is notably more active against strains resistant to other fluoroquinolones, suggesting a unique interaction with target enzymes (Yague et al., 2002), (Ince et al., 2003).

5. Anti-inflammatory and Anticancer Effects Recent studies suggest potential anti-inflammatory and anticancer effects of gemifloxacin, particularly in colon cancer. It has shown inhibitory effects on cancer cell migration and invasion, indicating a broader application beyond its antibacterial properties (Kan et al., 2013).

6. Methodological Advances in Drug Analysis Advances in analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry, have been developed for the determination of gemifloxacin levels in human plasma, facilitating pharmacokinetic studies and therapeutic drug monitoring (Kang et al., 2022).

Mecanismo De Acción

Target of Action

Gemifloxacin-13C2,d2 is a quinolone antibacterial agent . Its primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth as they maintain the superhelical structure of DNA and are required for DNA replication, transcription, repair, recombination, and transposition .

Mode of Action

This compound acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication . This interaction with its targets leads to the untwisting required to replicate one DNA double helix into two .

Biochemical Pathways

The action of this compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling and relaxation of DNA, which are crucial steps in DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and eventually results in bacterial death .

Pharmacokinetics

This compound can be administered as oral and/or intravenous formulations with excellent bioavailability . The time to reach maximum plasma concentration (tmax) is between 0.5 to 2 hours . The elimination half-life is approximately 7 hours . It is well absorbed from the gastrointestinal tract and has a distribution volume of 4.2 L/kg . It undergoes minor hepatic metabolism and is excreted in feces (61%) and urine (36%) .

Result of Action

The bactericidal action of this compound results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts bacterial DNA replication, transcription, repair, and recombination, leading to the cessation of bacterial growth and eventually bacterial death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the indiscriminate use of such antibiotics should be avoided to prevent the potential for selection of widespread resistance .

Análisis Bioquímico

Biochemical Properties

Gemifloxacin-13C2,d2, like its parent compound Gemifloxacin, is known to interact with bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents bacterial growth .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to have anti-inflammatory properties, suppressing the production of cytokines, chemokines, and eosinophil and neutrophil chemotaxis . This suggests that this compound could potentially influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth, and their inhibition by this compound prevents the bacteria from replicating their DNA .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, research has shown that Gemifloxacin can have significant effects over time. For example, a study found that Gemifloxacin alleviated erythematous, thickened, and scaly psoriatic lesions and inhibited the tissue level of inflammatory cytokines .

Dosage Effects in Animal Models

In animal models, Gemifloxacin has been shown to significantly reduce blood glucose levels via a subsequent significant shift in the serum insulin levels . Specific studies on the dosage effects of this compound in animal models are currently lacking.

Metabolic Pathways

This compound is metabolized to a limited extent by the liver . All metabolites formed are minor, and the principal ones are N-acetyl gemifloxacin, the E-isomer of gemifloxacin, and the carbamyl glucuronide of gemifloxacin .

Propiedades

IUPAC Name |

7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4/c1-28-9-11-7-23(6-10(11)5-21)18-15(20)4-13-16(25)14(19(26)27)8-24(12-2-3-12)17(13)22-18/h4,8-10,12,14H,2-3,5-7,21H2,1H3/p+1/i5D2,7+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMUJQRAQUUCCO-KLXHJOONSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C1CN(CC1CN)C2=C(C=C3C(=O)C(C=[N+](C3=N2)C4CC4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1CN([13CH2][13C]1=COC)C2=C(C=C3C(=O)C(C=[N+](C3=N2)C4CC4)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN4O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B563389.png)

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)